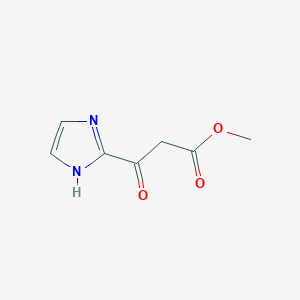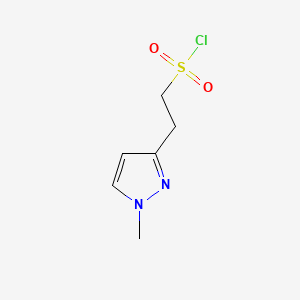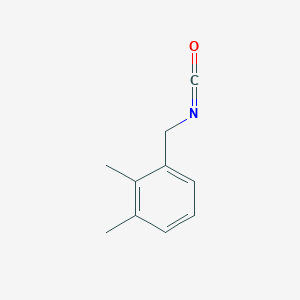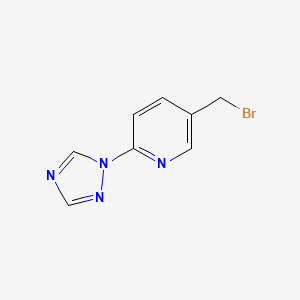
methyl 3-(1H-imidazol-2-yl)-3-oxopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(1H-imidazol-2-yl)-3-oxopropanoate is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(1H-imidazol-2-yl)-3-oxopropanoate typically involves the formation of the imidazole ring followed by esterification. One common method includes the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . Another approach involves the condensation of aldehydes with 2-aminobenzylalcohol, followed by cyclization and esterification .
Industrial Production Methods
Industrial production methods for imidazole derivatives often focus on optimizing yield and purity while minimizing costs and environmental impact. These methods may include solvent-free reactions, the use of green chemistry principles, and continuous flow processes .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(1H-imidazol-2-yl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce a wide range of substituted imidazole derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl 3-(1H-imidazol-2-yl)-3-oxopropanoate has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Wirkmechanismus
The mechanism of action of methyl 3-(1H-imidazol-2-yl)-3-oxopropanoate involves its interaction with various molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, imidazole derivatives can inhibit enzymes like cytochrome P450, affecting metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Histidine: An amino acid with an imidazole side chain, involved in protein synthesis and enzyme function.
Metronidazole: An antibiotic with an imidazole ring, used to treat bacterial and protozoal infections.
Omeprazole: A proton pump inhibitor with an imidazole ring, used to treat acid-related stomach issues.
Uniqueness
Methyl 3-(1H-imidazol-2-yl)-3-oxopropanoate is unique due to its specific ester functional group, which can influence its reactivity and biological activity. This compound’s structure allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry .
Eigenschaften
Molekularformel |
C7H8N2O3 |
|---|---|
Molekulargewicht |
168.15 g/mol |
IUPAC-Name |
methyl 3-(1H-imidazol-2-yl)-3-oxopropanoate |
InChI |
InChI=1S/C7H8N2O3/c1-12-6(11)4-5(10)7-8-2-3-9-7/h2-3H,4H2,1H3,(H,8,9) |
InChI-Schlüssel |
KGDXQLFVJILZOM-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC(=O)C1=NC=CN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![rac-1-[(3aR,6aR)-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazol-3-yl]ethan-1-aminehydrochloride,cis](/img/structure/B15321009.png)
![{5-Methylspiro[2.3]hexan-5-yl}methanol](/img/structure/B15321029.png)
![1-{6-Chloroimidazo[1,2-a]pyridin-2-yl}ethan-1-one](/img/structure/B15321037.png)





